Ethyl 3-oxodecanoate
Overview
Description
Ethyl 3-oxodecanoate is a useful research compound. Its molecular formula is C12H22O3 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fused Heterocycles
Ethyl 3-oxodecanoate derivatives have been used as key intermediates in the synthesis of macrocyclic systems incorporating fused or exocyclic nitrogen heterocycles (Zoorob, Elsherbini, & Hamama, 2012).
Biosynthesis Studies
Research involving this compound derivatives has contributed to understanding the biosynthesis of specific compounds in biological systems, such as γ-decalactone in Sporobolomyces odorus (Albrecht & Tressl, 1990).
Polymerization Applications
this compound derivatives are used in atom transfer radical polymerization processes, indicating their relevance in polymer science (Singha, Ruiter, & Schubert, 2005).
Organometallic Catalysis
These compounds are utilized in ethylene and α-olefins polymerization, showcasing their utility in organometallic catalyst development (Gromada, Carpentier, & Mortreux, 2004).
Photovoltaic Device Fabrication
this compound derivatives have applications in the fabrication of organic–inorganic photodiode devices, relevant in the field of materials science and renewable energy (Zeyada, El-Nahass, & El-Shabaan, 2016).
Phosphine-Catalyzed Annulations
this compound derivatives are involved in phosphine-catalyzed [4 + 2] annulations for the synthesis of functionalized compounds, highlighting their role in organic synthesis (Zhu, Lan, & Kwon, 2003).
Nucleophilic Acyl Substitutions
Research on nucleophilic acyl substitution reactions of ethyl esters, including this compound, provides insights into reaction mechanisms and catalyst development (Chen et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as ethyl esters, are known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that ethyl esters, a related group of compounds, can alter the function of enzymes and receptors by binding to them . This binding can lead to changes in the activity of these targets, potentially influencing various biological processes.
Biochemical Pathways
aeruginosa quorum sensing system . This suggests that Ethyl 3-oxodecanoate may also influence similar biochemical pathways.
Pharmacokinetics
Research on similar compounds, such as omega-3 fatty acid ethyl esters, suggests that these compounds can be absorbed and metabolized by the body . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely impact its bioavailability and overall effect in the body.
Result of Action
Based on the effects of similar compounds, it could potentially influence various biological processes through its interaction with enzymes and receptors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, the production processes of similar compounds, like ethylene oxide, have been found to release harmful chemical components and have high energy demands . These environmental factors could potentially influence the action of this compound, although specific research on this compound is lacking.
Properties
IUPAC Name |
ethyl 3-oxodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKPCVHTRBTTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884581 | |
Record name | Decanoic acid, 3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13195-66-9 | |
Record name | Decanoic acid, 3-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13195-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic acid, 3-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, 3-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanoic acid, 3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-oxodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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